molecular formula C22H26ClNO8 B8022584 Noscapine hydrochloride hydrate

Noscapine hydrochloride hydrate

Cat. No.: B8022584
M. Wt: 467.9 g/mol
InChI Key: ZYGSNVAGWKWKKI-WCRQIBMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Noscapine hydrochloride hydrate is a derivative of noscapine, a naturally occurring benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum). It is primarily known for its antitussive (cough-suppressing) properties and has been used in various medicinal formulations. Unlike other opium alkaloids, noscapine lacks significant hypnotic, euphoric, or analgesic effects, making it a safer alternative for therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noscapine hydrochloride hydrate can be synthesized through several methods. One common approach involves the extraction of noscapine from the opium poppy, followed by its conversion to the hydrochloride salt. The process typically involves:

Industrial Production Methods: Industrial production of this compound often employs large-scale extraction and purification techniques. Hot melt extrusion (HME) is one method used to enhance the bioavailability and achieve pH-independent solubility of noscapine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Noscapine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.

    Oxidation: Various oxidizing agents can be employed, depending on the specific reaction pathway.

Major Products:

Scientific Research Applications

Noscapine hydrochloride hydrate has a wide range of scientific research applications:

Mechanism of Action

Noscapine hydrochloride hydrate exerts its effects primarily through sigma receptor agonism. This mechanism is responsible for its antitussive properties. Additionally, noscapine binds to tubulin, altering its conformation and disrupting microtubule assembly. This action inhibits mitosis and leads to tumor cell death, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Noscapine hydrochloride hydrate is unique among benzylisoquinoline alkaloids due to its lack of significant central nervous system effects. Similar compounds include:

This compound stands out due to its safety profile and diverse therapeutic potential, particularly in oncology and respiratory medicine.

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7.ClH.H2O/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H;1H2/t17-,18+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGSNVAGWKWKKI-WCRQIBMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219533-73-0
Record name Noscapine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Noscapine hydrochloride monohydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5YRF6QY5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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